2-Amino-5,6-dihydro-4H-1,3-thiazine
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Description
2-Amino-5,6-dihydro-4H-1,3-thiazine is a synthetic organic compound . It is also known as AMT . It has an empirical formula of C5H10N2S and a molecular weight of 166.67 . It is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS) .
Synthesis Analysis
The synthesis of this compound and its derivatives has been described in various studies . For example, 2-N-acetylamino-, 2-N-benzoylamino-, 2-N-cyclohexanecarbonylamino-, and 2-N-(1-adamantanecarbonyl)amino-5,6-dihydro-4H-1,3-thiazines have been synthesized and tested for NOS-inhibiting activity .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCl[H].CC1CCN=C(N)S1
. The InChI key for this compound is HVJCRMIQAMEJNM-UHFFFAOYSA-N
. Chemical Reactions Analysis
This compound has been used as a nitric oxide synthase inhibitor in various studies . It has shown protective effects against radiation-induced hematopoietic and intestinal injury in mice .Physical And Chemical Properties Analysis
This compound is a powder that is soluble in water (25 mg/mL, clear, colorless) . It should be stored at a temperature of 2-8°C .Mechanism of Action
2-Amino-5,6-dihydro-4H-1,3-thiazine acts as a selective inhibitor of inducible nitric oxide synthase (iNOS) . It has been shown to reduce the production of nitric oxide (NO) and other reactive nitrogen and oxygen species (RNS and ROS), which can cause damage to biological molecules and affect their physiological functions .
Safety and Hazards
2-Amino-5,6-dihydro-4H-1,3-thiazine is classified as a non-combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves should be used when handling this compound . High doses of this compound and repeated injections have been reported to cause death in experimental animals .
properties
IUPAC Name |
5,6-dihydro-4H-1,3-thiazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S/c5-4-6-2-1-3-7-4/h1-3H2,(H2,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXQEOIFIUJLIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(SC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2799-75-9 (hydrobromide) |
Source
|
Record name | 2-Amino-5,6-dihydro-4H-1,3-thiazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030480649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60184552 |
Source
|
Record name | 2-Amino-5,6-dihydro-4H-1,3-thiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30480-64-9 |
Source
|
Record name | 2-Amino-5,6-dihydro-4H-1,3-thiazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030480649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5,6-dihydro-4H-1,3-thiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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